molecular formula C7H7BrFN B13138000 2-(2-Bromoethyl)-3-fluoropyridine

2-(2-Bromoethyl)-3-fluoropyridine

Cat. No.: B13138000
M. Wt: 204.04 g/mol
InChI Key: RCAMRHJEGGPZAL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in modern chemical research, particularly in drug discovery. aaronchem.comnih.govbldpharm.com Its presence is noted in a multitude of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct properties, such as increased water solubility and the ability to form hydrogen bonds, which can be crucial for biological activity. daltonresearchmolecules.com Pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic importance. aaronchem.comnih.govgoogle.comamericanelements.com The versatility of the pyridine core allows for its functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. daltonresearchmolecules.comresearchgate.netgoogle.com

Strategic Importance of Halogenation (Bromine and Fluorine) in Pyridine Systems

The introduction of halogen atoms, specifically bromine and fluorine, onto the pyridine scaffold is a key strategy for modulating molecular properties. sigmaaldrich.com Fluorine, with its high electronegativity and small atomic radius, can significantly alter the electronic environment of the pyridine ring, influence the acidity or basicity of nearby functional groups, and enhance metabolic stability and membrane permeability. sigmaaldrich.comossila.com These attributes make fluorine incorporation a widely used tactic in the design of pharmaceuticals and agrochemicals. sigmaaldrich.comossila.com

Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond is readily transformed through various reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. chempanda.com This allows for the facile introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for building molecular complexity. chemimpex.com The presence of both fluorine and bromine on the same pyridine ring, as in 2-(2-Bromoethyl)-3-fluoropyridine, offers a dual functionality that is highly valuable for combinatorial chemistry and the synthesis of compound libraries.

Conceptual Framework for the Synthetic Utility of this compound

This compound is a bifunctional building block with significant potential in organic synthesis. Its utility stems from the distinct reactivity of its two key features: the bromoethyl side chain and the halogenated pyridine core.

The primary alkyl bromide of the 2-bromoethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce diverse functionalities and build larger molecular frameworks.

The 3-fluoropyridine (B146971) core possesses its own unique reactivity. The fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr), although the reactivity is dependent on the specific reaction conditions and the nature of the nucleophile. nih.gov More significantly, the pyridine ring can participate in various metal-catalyzed C-H functionalization or cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at other positions on the ring.

The combination of these reactive sites within a single molecule allows for a sequential and controlled functionalization strategy. For instance, the bromoethyl chain can first be used to anchor the molecule to a substrate or a larger molecular fragment, followed by subsequent modification of the pyridine ring. This orthogonal reactivity makes this compound a valuable intermediate for the synthesis of complex, highly substituted pyridine derivatives for screening in drug discovery and materials science applications.

Chemical Data for this compound

PropertyValue
Molecular Formula C₇H₇BrFN
Molecular Weight 204.04 g/mol
Canonical SMILES C1=CC(=C(N=C1)F)CCBr
InChI Key LPLUPDCAABGHPI-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(2-bromoethyl)-3-fluoropyridine

InChI

InChI=1S/C7H7BrFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

RCAMRHJEGGPZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 3 Fluoropyridine

Nucleophilic Substitution Pathways on the Bromoethyl Moiety

The bromoethyl side chain of 2-(2-Bromoethyl)-3-fluoropyridine is a key site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent carbon atom. This reactivity is fundamental to the construction of more complex molecular architectures.

Alkylation Reactions

The bromoethyl group readily participates in alkylation reactions, where it serves as an electrophile. This allows for the introduction of new alkyl or aryl groups into the molecule. The general mechanism involves the displacement of the bromide ion by a nucleophilic carbon species, such as those derived from organometallic reagents or enolates.

Research has shown that alkylboronic acids can be effective alkylating agents in the presence of a photocatalyst. researchgate.net While not specific to this compound, this methodology highlights a potential pathway for its functionalization. The reaction proceeds through the formation of an alkyl radical from the boronic acid, which then adds to an activated substrate. researchgate.net The efficiency of such reactions can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Table 1: Examples of Alkylation Reactions This table is illustrative and based on general principles of alkylation, as specific examples for this compound are not detailed in the provided search results.

NucleophileProduct TypePotential Conditions
Grignard Reagents (R-MgBr)Alkylated Pyridine (B92270)Ethereal solvent (e.g., THF, Et2O)
Organolithium Reagents (R-Li)Alkylated PyridineEthereal solvent, low temperature
EnolatesKeto-pyridine DerivativeAprotic solvent, strong base (e.g., LDA)

Formation of Quaternary Ammonium (B1175870) Salts

The reaction of the bromoethyl group with tertiary amines leads to the formation of quaternary ammonium salts. quora.comalfa-chemistry.com This process, known as the Menschutkin reaction, involves the nucleophilic attack of the amine on the carbon atom bearing the bromine, resulting in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. nih.gov The resulting quaternary ammonium salt possesses a positively charged nitrogen atom.

These salts are valuable in various applications, including as phase transfer catalysts and in the synthesis of polymers and pharmaceuticals. quora.comalfa-chemistry.com The synthesis is typically carried out by reacting the alkyl halide with a tertiary amine. nih.gov The reaction rate can be influenced by the solvent's polarity. nih.gov

Table 2: Synthesis of Quaternary Ammonium Salts This table is based on the general principles of the Menschutkin reaction.

Tertiary AmineQuaternary Ammonium Salt ProductGeneral Reaction
Trimethylamine (N(CH3)3)[3-fluoro-2-(2-(trimethylammonio)ethyl)pyridin-1-ium]bromideR-Br + N(CH3)3 → [R-N(CH3)3]+Br-
Triethylamine (N(C2H5)3)[2-(2-(diethyl(ethyl)ammonio)ethyl)-3-fluoropyridin-1-ium]bromideR-Br + N(C2H5)3 → [R-N(C2H5)3]+Br-
Pyridine[3-fluoro-2-(2-(pyridin-1-ium-1-yl)ethyl)pyridin-1-ium]bromideR-Br + C5H5N → [R-C5H5N]+Br-

Reactivity of the Pyridine Ring

The 3-fluoropyridine (B146971) ring in the molecule presents its own set of reactive opportunities, primarily centered around the fluorine substituent and the potential for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine

The fluorine atom on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. wikipedia.org In the case of 3-fluoropyridine derivatives, the electronegativity of the fluorine atom and the nitrogen atom in the ring contribute to making the ring susceptible to nucleophilic attack. mdpi.comresearchgate.net

The position of substitution on the pyridine ring is crucial. For instance, in 2,4-dichloropyrimidines, SNAr reactions are sensitive to other substituents on the ring, with electron-donating groups at the C-6 position favoring substitution at the C-2 position. wuxiapptec.com While direct studies on this compound are limited in the search results, the principles of SNAr suggest that strong nucleophiles could replace the fluorine atom. The reaction of 3-amino-2-fluoropyridines with 2H-azirines proceeds via nucleophilic addition followed by cyclization through an SNAr pathway. bohrium.com

Intramolecular Cyclization Reactions

The presence of two reactive sites, the bromoethyl side chain and the pyridine ring, within the same molecule opens up the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic ring systems.

The specific nature of the cyclization would depend on the reaction conditions and the introduction of other functional groups. For instance, if the bromoethyl group is first converted to a nucleophilic species, it could then attack the pyridine ring. Conversely, a nucleophile could be introduced onto the pyridine ring, which could then react with the bromoethyl side chain.

Radical Reactions and Associated Methodologies3.5. Detailed Mechanistic Elucidation Studies3.5.1. Kinetic and Thermodynamic Analysis of Reaction Pathways3.5.2. Role of Intermediates and Transition States

While general principles of radical reactions libretexts.orglibretexts.orgyoutube.com and studies on related but distinct molecules like other fluoropyridines nih.govnih.gov and bromo-fluoro compounds exist, this information does not directly address the reactivity and mechanistic profile of this compound as requested. The rapid fragmentation of radical anions of halopyridines often complicates their study, which may contribute to the lack of specific data for this compound. nih.gov

Due to the absence of specific research data for this compound, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time. Further experimental research would be required to establish the reactivity and mechanistic profile of this particular compound.

Applications As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The dual reactivity of 2-(2-bromoethyl)-3-fluoropyridine makes it an excellent starting material for the synthesis of fused and derivatized pyridine (B92270) structures. The bromoethyl side chain is susceptible to nucleophilic substitution and cyclization reactions, while the fluorinated pyridine core can be modified through various aromatic substitution methods.

Synthesis of Fused Pyridine Derivatives

A significant application of pyridine derivatives is in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are of interest for their potential biological activities. The general synthesis of these compounds often involves the reaction of a substituted pyridine with a sulfur-containing reagent to build the fused thiophene (B33073) ring. For instance, the reaction of 4-amino-6-aryl-2-halopyridine-3,5-dicarbonitriles with ethyl thioglycolate is a known method to produce thieno[2,3-b]pyridine (B153569) fluorophores. colab.ws While not explicitly detailing the use of this compound, this compound serves as a valuable precursor for creating analogous fused systems. The bromoethyl group can undergo intramolecular cyclization following reaction with a suitable nucleophile, leading to the formation of a new ring fused to the pyridine core.

The synthesis of various fused pyridine derivatives, including pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, has been accomplished using related starting materials. mdpi.comresearchgate.net These syntheses highlight the versatility of substituted pyridines in building complex, multi-ring systems. The general strategies often involve the initial formation of a thieno[2,3-b]pyridine, which is then further elaborated to create additional fused rings. mdpi.comnih.govarkat-usa.org

Derivatization to Access Diverse Pyridine Architectures

The presence of a fluorine atom at the 3-position of the pyridine ring in this compound influences its reactivity and provides a handle for further functionalization. Fluoropyridines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a variety of nucleophiles. This reaction is often faster and more efficient than with other halopyridines, such as chloropyridines. nih.gov

The site-selectivity of reactions on substituted pyridines is a critical aspect of their synthetic utility. For 3-substituted pyridines, fluorination with reagents like AgF2 has been shown to selectively occur at the 2-position. nih.gov This type of regioselectivity allows for the controlled introduction of new functional groups, leading to a wide array of derivatized pyridine architectures. The bromoethyl group can also be transformed into various other functionalities, further expanding the diversity of accessible molecules.

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties conferred by the fluorinated pyridine ring make this compound an attractive precursor for the development of advanced materials with specific optical and electronic properties.

Incorporation into Polymeric Structures

Fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance. Perfluoropyridine (PFPy) has been successfully utilized in the synthesis of fluoropolymers and networks. mdpi.com PFPy can be used as a building block to create fluorinated monomers or to directly fluorinate existing polymers. mdpi.com Similarly, this compound can serve as a monomer or a functionalizing agent in polymer synthesis. The bromoethyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones. The incorporation of the 3-fluoropyridine (B146971) moiety can impart specific electronic and physical properties to the resulting polymer.

Development of Fluorescent and Photoluminescent Materials

Fluorinated heterocyclic compounds are prominent in the development of fluorescent materials due to their unique photophysical properties. The introduction of fluorine can enhance fluorescence intensity and influence the emission wavelength. nih.gov Derivatives of thieno[2,3-b]pyridine, which can be synthesized from precursors like this compound, have been shown to be efficient fluorophores with emission in the yellow-green region of the spectrum. colab.ws The photophysical properties of these materials are often dependent on the substituents and the solvent environment.

The design of fluorescent dyes with large Stokes shifts is of particular interest for applications in bioimaging and materials science. rsc.orguni-muenchen.demdpi.commdpi.com The table below summarizes the photophysical properties of some representative fluorescent dyes based on heterocyclic scaffolds, illustrating the range of properties that can be achieved.

Compound ClassAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Thieno[2,3-b]pyridine Derivatives375-388490-5100.38-0.61~115-122 colab.ws
Benzodioxazole-based Dyes550-650650-750-~100 rsc.org
Pyrano[2,3-f]indoles350-400450-5000.48-0.57109-120 mdpi.com

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The synthesis of fused heterocyclic systems, such as those derived from this compound, can often be achieved through MCRs. For example, the synthesis of some thieno[2,3-b]pyridines proceeds through a one-pot reaction involving multiple components that assemble to form the final fused ring system. mdpi.com The reactive nature of both the bromoethyl group and the fluorinated pyridine ring in this compound makes it a suitable candidate for inclusion in such reaction sequences, enabling the rapid and efficient generation of molecular diversity.

Contributions to Chiral Synthesis and Stereoselective Transformations

The strategic introduction of fluorinated pyridine moieties is a significant area of interest in medicinal and materials chemistry. The compound this compound represents a potential building block for incorporating a (3-fluoropyridin-2-yl)ethyl group into a target molecule. This side chain is of interest due to the unique electronic properties conferred by the fluorine atom on the pyridine ring, which can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

In the context of chiral synthesis, this compound could theoretically be employed in stereoselective alkylation reactions. Such reactions would involve the coupling of this electrophilic reagent with a chiral nucleophile, such as a chiral enolate or a chiral amine, to create a new stereocenter. The success of such a transformation would depend on the ability to control the facial selectivity of the attack on the prochiral nucleophile or the stereochemical outcome of a substitution reaction.

Despite the potential utility of this compound as a synthon in asymmetric synthesis, a comprehensive review of publicly available scientific literature does not reveal specific, detailed research findings or established protocols for its direct application in chiral synthesis and stereoselective transformations. While the synthesis of chiral pyridines is a well-documented field of research, with numerous methods for achieving enantioselectivity, specific examples utilizing this compound as a key reactant are not readily found.

General strategies for the asymmetric synthesis of chiral pyridines often involve:

The use of chiral auxiliaries to direct the stereochemical outcome of a reaction.

Catalytic asymmetric methods, employing chiral catalysts to favor the formation of one enantiomer over the other.

The use of substrates from the chiral pool, which are naturally occurring enantiomerically pure compounds.

While it is conceivable that this compound could be integrated into such synthetic schemes, for instance, in the alkylation of a chiral oxazolidinone enolate, specific data on reaction conditions, yields, and diastereoselectivities for this particular substrate are not available in the surveyed literature.

Consequently, a detailed discussion of its contributions, complete with research findings and data tables, cannot be provided at this time due to the absence of specific studies on its role in stereoselective transformations. Further research would be required to explore and document the potential of this compound as a versatile building block in the field of chiral synthesis.

Advanced Analytical Techniques in Mechanistic Elucidation and Structural Characterization

Spectroscopic Methods for Reaction Monitoring and Intermediate Detection

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in the study of 2-(2-Bromoethyl)-3-fluoropyridine. They allow for detailed structural confirmation and can be adapted for real-time monitoring of its synthesis, providing insights into reaction kinetics and the detection of short-lived intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromoethyl group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the fluorine and bromoethyl substituents. The protons of the bromoethyl chain will appear as two triplets in the upfield region, typically around δ 3.5-4.5 ppm, due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The chemical shifts of the ethyl group carbons will be in the aliphatic region (δ 30-40 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly useful for fluorinated compounds. A single resonance is expected for the fluorine atom on the pyridine ring, and its chemical shift can provide information about the electronic environment. nih.gov Computational studies on fluorinated pyridines suggest that the chemical shift of the fluorine atom is sensitive to the nature and position of other substituents on the ring. fluorine1.rumdpi.com

Reaction Monitoring: NMR can be used to monitor the progress of reactions involving this compound. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the characteristic signals of the bromoethyl group and the appearance of new signals corresponding to the product can be tracked over time. This allows for the determination of reaction rates and the optimization of reaction conditions.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Pyridine-H4 | 7.2 - 7.4 | | Pyridine-H5 | 7.9 - 8.1 | | Pyridine-H6 | 8.2 - 8.4 | | -CH₂-Br | 3.8 - 4.0 | | -CH₂-Py | 3.4 - 3.6 | Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio).

Intermediate Detection: In reaction monitoring, MS can be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to detect and identify reaction intermediates and byproducts. This is particularly useful for understanding complex reaction mechanisms. For example, in the synthesis of this compound, MS could be used to identify any partially reacted or rearranged intermediates.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ (with ⁷⁹Br) | 204.98 | | [M]⁺ (with ⁸¹Br) | 206.98 | | [M-Br]⁺ | 126.05 | | [M-C₂H₄Br]⁺ | 94.02 | Note: These are predicted values. The relative intensities of the fragment ions would depend on the ionization method and energy.

Crystallographic Studies for Solid-State Structure and Interaction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net While no specific crystal structure of this compound has been reported, studies on similar functionalized pyridines provide a basis for predicting its solid-state characteristics. mdpi.com

A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the geometry of the pyridine ring and the conformation of the bromoethyl side chain. Furthermore, it would provide invaluable information about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the pyridine rings. mdpi.com

Understanding the crystal packing is crucial as it can influence the physical properties of the compound, such as its melting point, solubility, and reactivity in the solid state. For example, the accessibility of the bromine atom for a reaction in the solid state would be dictated by its position within the crystal lattice.

| Predicted Crystallographic Parameters for this compound | | :--- | :--- | | Parameter | Predicted Value/System | | Crystal System | Monoclinic or Orthorhombic | | Space Group | P2₁/c or Pbca (common for organic molecules) | | Key Intermolecular Interactions | C-H···F, C-H···N, Halogen bonding (C-Br···N/F), π-π stacking | Note: These are predictions based on common crystal packing motifs for similar organic molecules. Actual parameters would need to be determined experimentally.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

There is no available research detailing the electronic structure or reactivity predictions for 2-(2-Bromoethyl)-3-fluoropyridine. Such studies would typically involve computational methods to determine electron distribution, molecular orbital energies, and potential sites for electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Reaction Mechanism Modeling

No quantum chemical calculations modeling the reaction mechanisms of this compound have been published. This type of research is crucial for understanding the transition states and energy profiles of reactions involving this compound.

Conformer Analysis and Intermolecular Interaction Studies

Specific conformer analysis and intermolecular interaction studies for this compound are not present in the scientific literature. These studies would provide insight into the compound's three-dimensional structure, stability of different conformers, and the nature of its non-covalent interactions.

Future Research Trajectories and Unexplored Reactivity Profiles

Expansion of Reaction Scope and Substrate Diversity

The bromoethyl group in 2-(2-bromoethyl)-3-fluoropyridine is a prime site for a wide array of chemical modifications. The reactivity of this functional group opens the door to a broad range of nucleophilic substitution reactions. Future studies could explore the reaction of this compound with a diverse set of nucleophiles, including amines, thiols, and alkoxides, to generate a library of novel pyridine (B92270) derivatives. These derivatives could be of interest as potential scaffolds for drug discovery, given the prevalence of pyridine motifs in pharmaceuticals. nih.govbiosynce.com

Furthermore, the bromoethyl moiety can serve as a handle for more complex molecular architectures through various cross-coupling reactions. The development of catalytic systems, for instance using palladium, nickel, or copper, could enable the coupling of this compound with a variety of partners such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). nih.govyoutube.com Such reactions would allow for the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space accessible from this starting material. The exploration of catalytic asymmetric cross-coupling reactions could also lead to the synthesis of chiral α-substituted pyridine derivatives. organic-chemistry.org

The fluorine atom at the 3-position of the pyridine ring also presents opportunities for functionalization. While direct nucleophilic aromatic substitution of the fluorine atom is challenging on an electron-rich pyridine ring, modern methods for C-H functionalization could be explored to introduce substituents at other positions of the pyridine core. acs.org Research into the regioselective metalation of the fluoropyridine ring could provide access to a range of substituted derivatives. acs.orgepfl.ch

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly important in modern chemical synthesis. nih.govrsc.org Future research on this compound should aim to develop environmentally benign synthetic routes and transformations. This could involve the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. biosynce.com

The synthesis of the parent 3-fluoropyridine (B146971), a likely precursor, can be approached through various methods, including the Balz-Schiemann reaction or more modern fluorination techniques. acs.org The subsequent introduction of the bromoethyl side chain could potentially be achieved through a C-H functionalization approach, which would be more atom-economical than traditional multi-step sequences. rsc.org

For the transformations of this compound, the use of catalytic amounts of reagents is a key principle of green chemistry. The development of highly efficient and recyclable catalysts for cross-coupling and other reactions would be a significant advancement. scilit.com Microwave-assisted synthesis could also be explored to reduce reaction times and energy input. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems will be crucial for unlocking the full potential of this compound. The presence of multiple reactive sites—the bromoethyl group and various positions on the pyridine ring—necessitates catalysts with high selectivity.

For cross-coupling reactions at the bromoethyl group, catalysts that are tolerant of the fluorinated pyridine ring will be required. Research could focus on the design of ligands for palladium or nickel catalysts that can fine-tune the reactivity and selectivity of the metal center. nih.gov The use of multimetallic catalysis, where two different metal catalysts work in synergy, could also offer unique selectivity profiles. nih.gov

Furthermore, the exploration of catalytic systems for the selective C-H functionalization of the pyridine ring in the presence of the bromoethyl group would be a valuable research direction. This would allow for the late-stage modification of the molecule, providing rapid access to a diverse range of analogs. Recent advances in the site-selective functionalization of pyridines using transition metal catalysts could provide a starting point for this research. chemeurope.com The development of catalysts that can differentiate between the various C-H bonds on the pyridine ring would be a significant challenge but would offer substantial rewards in terms of synthetic efficiency and molecular diversity.

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